![molecular formula C18H19N3OS B2988713 4-(dimethylamino)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide CAS No. 864860-85-5](/img/structure/B2988713.png)
4-(dimethylamino)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide
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Description
The compound “4-(dimethylamino)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide” is a complex organic molecule that contains a benzamide group and a benzo[d]thiazole group . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of organic reactions involving the coupling of a benzamide with a benzo[d]thiazole .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzamide group attached to a benzo[d]thiazole group . The presence of the dimethylamino group could impart interesting electronic properties to the molecule.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the benzamide and benzo[d]thiazole groups . These groups could participate in a variety of chemical reactions, depending on the conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . The presence of the benzamide and benzo[d]thiazole groups could impact properties such as solubility, melting point, and reactivity.Scientific Research Applications
Metabolism and Pharmacokinetics
One study focused on the metabolism and disposition of a novel orexin receptor antagonist, highlighting the importance of understanding how such compounds are processed in the body. The research found that the drug was primarily eliminated via feces, with only a small portion excreted through urine, indicating significant metabolic processing (Renzulli et al., 2011).
Therapeutic Applications
Another study investigated the use of a non-peptide V2 arginine vasopressin antagonist in treating hyponatremia in patients with the syndrome of inappropriate secretion of antidiuretic hormone (SIADH), demonstrating the therapeutic potential of receptor antagonists in managing electrolyte imbalances (Saito et al., 1997).
Drug Development and Clinical Trials
Research into N-[2-(Dimethylamino)ethyl]acridine-4-carboxamide (DACA), a DNA-intercalating drug with a dual mode of cytotoxic action, underlines the process of drug development from preclinical activity assessment to clinical trials, providing a model for developing new therapeutics (McCrystal et al., 1999).
Diagnostic Applications
A study using positron emission tomography (PET) in pharmacokinetic studies with XR5000, a topoisomerase I and II inhibitor, illustrates the diagnostic applications of chemical compounds in assessing drug distribution and efficacy in cancer treatment (Propper et al., 2003).
properties
IUPAC Name |
4-(dimethylamino)-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS/c1-11-5-10-15-16(12(11)2)19-18(23-15)20-17(22)13-6-8-14(9-7-13)21(3)4/h5-10H,1-4H3,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEJUNEXNPXLFMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)N(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(dimethylamino)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide |
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